Ethyl 2-[(2-oxopropyl)amino]benzoate

Catalog No.
S14838710
CAS No.
185307-96-4
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(2-oxopropyl)amino]benzoate

CAS Number

185307-96-4

Product Name

Ethyl 2-[(2-oxopropyl)amino]benzoate

IUPAC Name

ethyl 2-(2-oxopropylamino)benzoate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)10-6-4-5-7-11(10)13-8-9(2)14/h4-7,13H,3,8H2,1-2H3

InChI Key

JKSCLLXLHFQLCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC(=O)C

Ethyl 2-[(2-oxopropyl)amino]benzoate is an organic compound with the molecular formula C12H15NO3C_{12}H_{15}NO_3 and a molecular weight of 221.25 g/mol. It is classified as an ester, specifically a benzoate, and is characterized by the presence of a 2-oxopropylamino group attached to the benzoate moiety. The compound is identified by its IUPAC name, ethyl 2-(2-oxopropylamino)benzoate, and has a CAS number of 185307-96-4. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives when reacted with nucleophiles like amines or alcohols in the presence of a base.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research into the biological activity of ethyl 2-[(2-oxopropyl)amino]benzoate has indicated potential therapeutic properties. It has been investigated for its anti-inflammatory and analgesic effects, suggesting that it may interact with specific biomolecular targets within biological systems. The hydrolysis of the ester group can release active benzoic acid derivatives, which may influence cellular pathways and signaling mechanisms.

The synthesis of ethyl 2-[(2-oxopropyl)amino]benzoate typically involves the esterification of benzoic acid derivatives. A common method includes:

  • Esterification: Reacting 2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction usually occurs under mild conditions at room temperature, yielding the desired ester product.
  • Industrial Production: On a larger scale, similar esterification reactions may be employed using continuous flow reactors and optimized conditions to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid can also be utilized to accelerate the reaction.

Studies on interaction mechanisms indicate that ethyl 2-[(2-oxopropyl)amino]benzoate may interact with specific enzymes or receptors, influencing biological processes. Its mechanism of action often involves hydrolysis, leading to active metabolites that engage with molecular targets within cells. This characteristic makes it a subject of interest for further pharmacological research.

Several compounds share structural similarities with ethyl 2-[(2-oxopropyl)amino]benzoate, including:

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl 2-aminobenzoate

Uniqueness

Ethyl 2-[(2-oxopropyl)amino]benzoate stands out due to its unique 2-oxopropylamino group, which imparts distinct chemical reactivity and biological properties compared to other benzoates. While other compounds like ethyl benzoate and methyl benzoate lack this specific functional group, ethyl 2-amino benzoate features an amino group that alters its interaction profile significantly .

This uniqueness positions ethyl 2-[(2-oxopropyl)amino]benzoate as a valuable compound for exploration in both synthetic chemistry and medicinal applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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